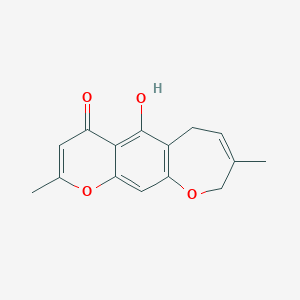

Ptaeroxylin

Description

Structure

3D Structure

Properties

CAS No. |

14729-11-4 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |

InChI |

InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3 |

InChI Key |

IUIHYYSAVUBPQO-UHFFFAOYSA-N |

SMILES |

CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |

Canonical SMILES |

CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |

Synonyms |

ptaeroxylin |

Origin of Product |

United States |

Synthetic Methodologies for Ptaeroxylin and Its Analogs

Strategies for Total Synthesis of Ptaeroxylin and Related Oxepinochromones

The total synthesis of ptaeroxylin, a complex natural product, requires a strategic approach to assemble its distinctive oxepinochromone core. Chemists choose between linear and convergent strategies, each with inherent advantages and disadvantages, to construct the target molecule efficiently.

The synthesis of ptaeroxylin and its analogs often employs a convergent strategy. acs.org Typically, the chromone (B188151) core and the precursors for the seven-membered oxepine ring are synthesized or modified separately before being joined. up.ac.za For example, the chromone intermediate, noreugenin (B191981), is first functionalized, and a separate side chain is prepared, which is then attached and cyclized to complete the oxepinochromone skeleton. acs.orgacs.org This approach of coupling major fragments late in the synthesis is a hallmark of a convergent methodology. wikipedia.org

| Time | Can be very time-consuming due to the long sequence. fiveable.me | Allows for parallel synthesis of fragments, potentially saving time. fiveable.me |

The construction of the ptaeroxylin molecule relies on a series of critical chemical reactions. These transformations are designed to build the chromone scaffold, introduce necessary functional groups, and finally, form the characteristic seven-membered oxepine ring.

The most common starting material for the synthesis of ptaeroxylin is the naturally derived chromone, noreugenin . acs.orgacs.orgnih.gov This precursor possesses two hydroxyl groups at the C-5 and C-7 positions, which have different reactivities. A key challenge is the selective functionalization of these hydroxyl groups to build the desired structure.

The synthesis of ptaeroxylin begins with the selective reaction of the 7-hydroxyl group of noreugenin. acs.orgacs.org This selectivity is crucial for the subsequent steps. For instance, in one reported synthesis, the 7-hydroxy group was selectively allylated, followed by a Claisen rearrangement to introduce an allyl group at the C-8 position. acs.org In another step, the same 7-hydroxyl group is alkylated with a specific reagent, 3-bromo-2-methylpropene, to install the diene precursor necessary for the ring-closing metathesis reaction. acs.org This precise control over the reactivity of the chromenone precursor is fundamental to the entire synthetic strategy.

The Claisen rearrangement is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. researchgate.net It is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl vinyl ether is thermally or acid-catalyzed to rearrange into a γ,δ-unsaturated carbonyl compound. researchgate.net

In the synthesis of ptaeroxylin and its analogs, the Claisen rearrangement is a key step for installing an allyl group onto the chromone core. acs.orgnih.gov The process typically starts with an O-allylated chromone (an allyl aryl ether). Upon heating, often under microwave conditions to accelerate the reaction, the allyl group migrates from the oxygen atom to an adjacent carbon atom on the aromatic ring. acs.orgacs.orgresearchgate.net For example, an allyl group on the C-7 oxygen of a noreugenin derivative rearranges regioselectively to the C-8 position. acs.orgacs.org This transformation is critical as it sets up the carbon framework needed for the subsequent formation of the oxepine ring. However, the reaction can sometimes lack complete selectivity, yielding a mixture of isomers (e.g., the 8-allyl and 6-allyl products), which then require separation. acs.orgacs.org

Ring-closing metathesis (RCM) is a modern and highly effective method for the formation of cyclic olefins, including the seven-membered oxepine ring found in ptaeroxylin. acs.orgscispace.com This reaction utilizes transition metal catalysts, most notably ruthenium-based complexes known as Grubbs' catalysts, to form a new double bond between two existing alkene functionalities within the same molecule, thereby closing the ring. acs.org

In the synthesis of ptaeroxylin, RCM is the final key step to construct the oxepinochromone system. acs.orgresearchgate.net After the chromone core has been appropriately functionalized with a diene side chain (containing two terminal double bonds), it is treated with a Grubbs' catalyst. acs.org

Grubbs' I catalyst (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride) has been successfully used to form the seven-membered ring of ptaeroxylin in good yield. acs.org

For more sterically demanding substrates, such as in the synthesis of ptaeroxylinol, the more active Grubbs' II catalyst (1,3-bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidenebenzylidene ruthenium(IV) dichloride) is employed to achieve excellent yields. acs.org

This RCM strategy provides an efficient and reliable method for creating the unique seven-membered heterocyclic ring system that defines the ptaeroxylin family of natural products. acs.orgdntb.gov.ua

Table 2: Key Reactions in the Synthesis of Ptaeroxylin

| Step | Reaction Type | Starting Material | Key Reagents/Catalysts | Product/Intermediate |

|---|---|---|---|---|

| 1 | Selective Allylation | Noreugenin | Allyl bromide | 7-O-allylnoreugenin |

| 2 | Claisen Rearrangement | 7-O-allylnoreugenin | Heat (Microwave) acs.orgacs.org | 8-allyl-5,7-dihydroxy-2-methylchromone up.ac.za |

| 3 | Alkylation | 8-allyl-5,7-dihydroxy-2-methylchromone | 3-bromo-2-methylpropene acs.org | RCM Precursor (diene) acs.org |

| 4 | Ring-Closing Metathesis (RCM) | RCM Precursor (diene) | Grubbs' I or II Catalyst acs.org | Ptaeroxylin |

Another advanced technique central to the synthesis is transition metal catalysis , specifically olefin metathesis. The development and application of well-defined ruthenium catalysts (Grubbs' catalysts) for the Ring-Closing Metathesis (RCM) step have been transformative. acs.orgscispace.com These catalysts exhibit high functional group tolerance and allow for the reliable formation of the sterically strained seven-membered oxepine ring under mild conditions, a transformation that would be challenging using classical cyclization methods. acs.orgresearchgate.net The choice between different generations of these catalysts allows chemists to tailor the reaction to the specific steric and electronic demands of the substrate. acs.org

Application of Advanced Synthetic Techniques

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted synthesis has become a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods, such as rapid heating, improved yields, and shorter reaction times. numberanalytics.comijpsjournal.com This non-conventional energy source can accelerate reaction rates, often leading to cleaner products with higher purity. mdpi.com The application of microwave irradiation has been particularly effective in the synthesis of complex natural products and their heterocyclic cores, including the oxepinochromone ptaeroxylin. acs.orgmdpi.com

A key step in the synthesis of ptaeroxylin involves a microwave-assisted Claisen rearrangement. acs.org In a reported synthesis, the precursor 7-(benzyloxy)-5-(allyloxy)-2-methyl-4H-chromen-4-one is heated in a microwave reactor. This process facilitates a Claisen rearrangement of the 5-allyloxy group, which, under the high temperature conditions, is followed by the concomitant deprotection of the 7-hydroxyl group. This dual transformation efficiently yields 6-allyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one, a crucial intermediate for constructing the final oxepine ring of ptaeroxylin. acs.org

The synthesis of the chromenone core itself, noreugenin, can also be expedited using microwave technology. The reaction of 2,4,6-trihydroxyacetophenone with sodium acetate (B1210297) in acetic anhydride (B1165640) under microwave irradiation at 180 °C for 40 minutes provides the necessary chromenone structure after subsequent hydrolysis. acs.org These examples highlight the utility of microwave energy in overcoming the high activation barriers associated with certain cyclization and rearrangement reactions, thereby streamlining the synthesis of ptaeroxylin and related heterocyclic compounds. acs.orgcem.com

| Starting Material | Reaction | Microwave Conditions | Product |

|---|---|---|---|

| 2,4,6-Trihydroxyacetophenone | Chromenone formation | 180 °C, 40 min, 300 W | Noreugenin (5,7-Dihydroxy-2-methyl-4H-chromen-4-one) |

| 7-(Benzyloxy)-5-(allyloxy)-2-methyl-4H-chromen-4-one | Claisen rearrangement & deprotection | 200 °C, 90 min, 300 W | 6-Allyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one |

One-Pot Multibond-Forming Processes

One-pot multibond-forming processes represent an efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single reaction vessel without isolating intermediates. researchgate.net This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. Such processes often involve a sequence of reactions, like rearrangements and cyclizations, to rapidly build molecular complexity. researchgate.netacs.org

While a specific one-pot process for ptaeroxylin is not extensively detailed, the synthesis of structurally related 5-amino-2,5-dihydro-1-benzoxepine scaffolds provides a clear example of this methodology's power. acs.orgresearchgate.net This process begins with an allylic trichloroacetimidate (B1259523) bearing a 2-allyloxyaryl group. The key sequence involves a thermally mediated Overman rearrangement followed by a ring-closing metathesis (RCM) reaction. acs.org The Overman rearrangement creates a new carbon-nitrogen bond, and the subsequent RCM reaction, often catalyzed by a ruthenium complex like Grubbs' catalyst, forms the seven-membered oxepine ring. This tandem reaction efficiently assembles the core benzoxepine (B8326511) structure in a single operation. acs.org

This strategy demonstrates how multiple bonds and a new ring system can be formed sequentially in one pot, providing rapid access to a diverse library of pharmacologically relevant oxepine derivatives. acs.org

| Step | Reaction Type | Bonds Formed/Rearranged | Purpose |

|---|---|---|---|

| 1 | Overman Rearrangement (Thermal) | C-N bond formation, C-O bond cleavage, C=C bond shift | Introduces the amine functionality with allylic transposition. |

| 2 | Ring-Closing Metathesis (RCM) | C=C bond formation (intramolecular) | Forms the seven-membered oxepine ring. |

Semisynthesis and Chemical Modification of Ptaeroxylin and its Derivatives

Semisynthesis is a valuable strategy that combines the extraction of a natural product with subsequent chemical modifications to produce novel derivatives. taylorandfrancis.com This approach leverages the complex, biologically relevant scaffolds provided by nature as starting points for creating analogs with potentially improved properties. taylorandfrancis.comnih.gov Ptaeroxylin, with its distinct oxepinochromone core and reactive functional groups, is a suitable candidate for such structural diversification. researchgate.net

Preparation of Acyl Derivatives and Other Analogs

The chemical structure of ptaeroxylin includes a phenolic hydroxyl group, which is a prime site for chemical modification. One of the most common modifications is acylation, which involves the reaction of the hydroxyl group with an acylating agent to form an ester. libretexts.orgstudymind.co.uk This reaction falls under the category of nucleophilic acyl substitution. libretexts.org

The preparation of acyl derivatives of ptaeroxylin can be achieved using standard laboratory reagents such as acyl chlorides or acid anhydrides. libretexts.orgphysicsandmathstutor.com For example, reacting ptaeroxylin with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a mild base like pyridine (B92270) would yield the corresponding acetate ester, ptaeroxylin acetate. The base serves to neutralize the HCl or carboxylic acid byproduct formed during the reaction. libretexts.org This method can be extended to a wide variety of acylating agents to produce a range of ester derivatives, altering the lipophilicity and other physicochemical properties of the parent molecule.

| Ptaeroxylin Functional Group | Acylating Agent | Product Type | Example Reagent |

|---|---|---|---|

| Hydroxyl (-OH) | Acyl Chloride | Ester (Acyl Derivative) | Acetyl chloride |

| Hydroxyl (-OH) | Acid Anhydride | Ester (Acyl Derivative) | Acetic anhydride |

| Hydroxyl (-OH) | Carboxylic Acid (with catalyst) | Ester (Acyl Derivative) | Benzoic acid (with DCC/DMAP) |

Methodologies for Structural Diversification

Structural diversification aims to create a library of related compounds from a single starting scaffold to explore structure-activity relationships (SAR). mdpi.com For ptaeroxylin and its derivatives, diversification can be achieved by targeting its key structural features: the chromone core, the oxepine ring, and its functional groups. acs.orgacs.org

One approach to diversification is the synthesis of natural analogs. For instance, synthetic routes developed for ptaeroxylin have been adapted to produce related natural products like ptaeroxylinol and eranthin, which differ in the substitution pattern on the chromone or oxepine ring. acs.org This demonstrates how a core synthetic strategy can be modified to access a family of related natural structures.

Another powerful method for diversification involves the chemoselective functionalization of synthetic intermediates or the final product. For the related benzoxepine scaffolds, the double bond within the oxepine ring can be selectively reduced or functionalized to generate a variety of saturated and substituted 2,3,4,5-tetrahydro-1-benzoxepine derivatives. acs.org This highlights how a single privileged structure can be a gateway to numerous analogs. Further modifications can target the aromatic ring through electrophilic substitution or the methyl group on the chromone ring, providing a wide scope for creating novel chemical entities based on the ptaeroxylin framework. mdpi.com

Elucidation of Biological Activities and Molecular Mechanisms of Ptaeroxylin

In Vitro Antineoplastic and Antiproliferative Activities

The potential of naturally derived compounds as anticancer agents is a significant area of research. Ptaeroxylin, a compound found in Ptaeroxylon obliquum, has been the subject of studies investigating its effects on cancer cells. mdpi.com Research has focused on its ability to inhibit the growth of various human cancer cell lines, providing insights into its potential as a therapeutic agent.

Activity against Human Cancer Cell Lines

Studies have demonstrated that extracts containing ptaeroxylin exhibit cytotoxic and antiproliferative activities against several human cancer cell lines. mdpi.comresearchgate.netup.ac.zaup.ac.za The evaluation of its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half.

Research has indicated that extracts from Ptaeroxylon obliquum, which contain ptaeroxylin, show selective cytotoxicity against human breast cancer cells (MCF-7). vulcanchem.comturkjps.org

Acetone (B3395972) extracts from Ptaeroxylon obliquum, containing ptaeroxylin, have been found to be toxic to hepatocarcinoma (HepG2) cells. mdpi.comup.ac.za The IC50 values for these extracts against HepG2 cells ranged from 8 to 200 µg/mL. researchgate.netup.ac.zaup.ac.za Furthermore, isolated compounds from these extracts showed IC50 values ranging from 52 to 539 µg/mL against HepG2 cells. mdpi.comresearchgate.netup.ac.za Light microscopy has supported these findings by showing changes in the morphology of HepG2 cells after treatment. mdpi.comresearchgate.net

The cytotoxic effects of Ptaeroxylon obliquum extracts containing ptaeroxylin have also been evaluated against lung adenocarcinoma (A549) cells. mdpi.comresearchgate.netup.ac.za Compared to their effect on HepG2 cells, these extracts were found to be less toxic to A549 cells. vulcanchem.com

Against human cervical cancer cells (HeLa), isolated compounds from Ptaeroxylon obliquum extracts demonstrated IC50 values between 189 and 247 µg/mL. mdpi.comresearchgate.netup.ac.zaup.ac.zavulcanchem.com Morphological changes in HeLa cells were also observed under light microscopy following treatment with acetone extracts, confirming the cytotoxic effects. mdpi.comresearchgate.netresearchgate.net

Interactive Data Table: In Vitro Antiproliferative Activity of Ptaeroxylin-Containing Extracts and Compounds

| Cell Line | Extract/Compound | IC50 Value (µg/mL) | Reference |

| Hepatocarcinoma (HepG2) | Acetone Extracts | 8 - 200 | researchgate.net, up.ac.za, up.ac.za |

| Isolated Compounds | 52 - 539 | mdpi.com, researchgate.net, up.ac.za | |

| Human Cervical Cancer (HeLa) | Isolated Compounds | 189 - 247 | mdpi.com, researchgate.net, vulcanchem.com, up.ac.za, up.ac.za |

| Human Breast Cancer (MCF-7) | Extracts | Selective Cytotoxicity Reported | vulcanchem.com |

| Lung Adenocarcinoma (A549) | Extracts | Less toxic than against HepG2 | vulcanchem.com |

Lung Adenocarcinoma (A549)

Modulation of Cellular Processes Related to Cancer Progression

Uncontrolled cell proliferation is a hallmark of cancer, and the regulation of the cell cycle is a critical area of study. mdpi.com The p38 MAPK pathway, for instance, is known to play a key role in controlling cell cycle progression. mdpi.com Epigenetic modifications and chronic inflammation are also recognized as factors that can promote the development and progression of cancer. nih.gov

Research suggests that ptaeroxylin may influence cellular processes that are fundamental to cancer progression. The compound is thought to interfere with pathways that regulate cell growth and survival. While the precise molecular mechanisms of ptaeroxylin are still under investigation, its ability to induce cytotoxic effects in various cancer cell lines points towards its potential to modulate these critical cellular events.

Evaluation of Selective Cytotoxicity Profiles (using normal cell lines as controls)

The evaluation of selective cytotoxicity is a crucial step in identifying potential anticancer agents that are effective against tumor cells while minimizing harm to normal, healthy cells. frontiersin.org The selectivity of a compound is often expressed by its selectivity index (SI), which is the ratio of its cytotoxic concentration in normal cells to its cytotoxic concentration in cancer cells (SI = IC50 normal cell / IC50 cancer cell). mdpi.comnih.gov An SI value greater than 2 is generally considered to indicate selective toxicity against cancer cells. mdpi.com

In vitro studies on leaf extracts of Ptaeroxylon obliquum have assessed antiproliferative activity against several human cancer cell lines, using normal Vero monkey kidney cells as a control. mdpi.comresearchgate.netup.ac.za Acetone extracts, in particular, demonstrated selective toxicity against hepatocarcinoma (HepG2) and human cervical cancer (HeLa) cells. mdpi.comresearchgate.net One acetone extract from a specific location (Hatfield) showed a noteworthy IC50 value of 8.4 µg/mL against HepG2 cells and an SI value of 14, indicating it was significantly more toxic to these cancer cells than to the normal Vero cells. mdpi.com In contrast, aqueous extracts and fractions were generally non-toxic to all cell lines tested at the concentrations used. mdpi.comresearchgate.net

Isolated compounds from the chloroform (B151607) fraction, including obliquumol, O-methylalloptaeroxylin, and a mixture of lupeol (B1675499) and β-amyrin, showed IC50 values between 52 to 539 µg/mL against HepG2 cells and 189 to 247 µg/mL against HeLa cells, but were not found to be the primary compounds responsible for the selective toxicity observed in the crude extracts. mdpi.comresearchgate.netup.ac.za

Table 1: Selective Cytotoxicity of P. obliquum Acetone Extract

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| HepG2 | Hepatocarcinoma | 8.4 | 14 |

| HeLa | Human Cervical Cancer | - | >4.7 |

| Vero | Normal Kidney Epithelial | 117.9 | - |

Investigations into Anti-inflammatory Mechanisms

The traditional use of Ptaeroxylon obliquum for treating inflammatory conditions has prompted scientific investigation into its anti-inflammatory mechanisms. up.ac.zamdpi.com Research has focused on the ability of its constituent compounds to inhibit key inflammatory mediators and modulate cellular pathways involved in the inflammatory response. researchgate.net

Inhibition of Key Inflammatory Mediators

Inflammation involves the release of chemical mediators, such as leukotrienes and nitric oxide, which promote the inflammatory response. up.ac.za Substances capable of inhibiting these mediators are considered to have potential therapeutic value for inflammatory diseases. up.ac.za

The enzyme 15-lipoxygenase (15-LOX) plays a critical role in the biosynthesis of leukotrienes, which are potent mediators of inflammatory and allergic reactions. up.ac.za Inhibition of 15-LOX is therefore a key target for anti-inflammatory drugs. nih.govnih.gov

Studies on compounds isolated from P. obliquum leaves have demonstrated significant 15-LOX inhibitory activity. mdpi.com While crude acetone extracts showed weak activity, several isolated compounds exhibited potent inhibition. up.ac.zaresearchgate.net A mixture of lupeol and β-amyrin, as well as the compound eranthin, showed the strongest inhibitory activity, with IC50 values comparable to the positive control, quercetin. up.ac.za

Table 2: 15-LOX Inhibitory Activity of Compounds from P. obliquum

| Compound/Extract | IC₅₀ (µg/mL) |

|---|---|

| Lupeol and β-amyrin mixture | 7.4 |

| Eranthin | 7.5 |

| Obliquumol | 13.9 |

| Quercetin (Control) | 2.1 |

| Acetone Crude Extract | >1610 |

Nitric oxide (NO) is a signaling molecule that, when overproduced by macrophages during inflammation, can contribute to tissue damage. up.ac.za Therefore, inhibiting NO production is another important anti-inflammatory strategy.

The anti-inflammatory activity of P. obliquum extracts and compounds was evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. up.ac.zamdpi.comresearchgate.net While the crude extracts, fractions, and isolated compounds showed a high percentage of NO inhibition, this effect was often linked to their cytotoxic effects on the macrophage cells. up.ac.zaresearchgate.net However, the compound eranthin demonstrated a promising profile, exhibiting 71.1% inhibition of NO production at a concentration of 0.5 µg/mL while maintaining 89.1% cell viability, suggesting a more specific anti-inflammatory action with lower toxicity. up.ac.zaresearchgate.net In contrast, the positive control, quercetin, maintained cell viability between 77.1% and 92.4% at similar concentrations. up.ac.za

15-Lipoxygenase (15-LOX) Inhibitory Activity

Modulation of Cellular Inflammatory Responses

The inflammatory process is coordinated by immune cells, particularly macrophages, which release a variety of pro-inflammatory mediators. up.ac.za The ability of compounds from P. obliquum to inhibit key enzymes like 15-LOX and reduce the production of mediators like NO in macrophage models demonstrates a capacity to modulate these cellular inflammatory responses. up.ac.zaresearchgate.net By targeting these specific molecular pathways, these natural compounds can interfere with the signaling cascades that perpetuate chronic inflammation. up.ac.zamdpi.com

Potential Interactions with Inflammatory Pathways (e.g., Cytokines, NF-κB)

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the inflammatory response by controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. frontiersin.orgmdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). mdpi.com Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to move to the nucleus and activate gene transcription, leading to the production of inflammatory cytokines. mdpi.come-enm.org

Research into P. obliquum extracts has revealed direct effects on these pathways. Aqueous and ethanol (B145695) extracts were found to have good anti-inflammatory activities, significantly inhibiting the production of the pro-inflammatory cytokines IL-1β and IL-6. mdpi.com Furthermore, the ethanol extracts also demonstrated some inhibition of TNF-α. mdpi.com This suggests that compounds within the plant, potentially including ptaeroxylin, may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway and consequently reducing the expression of key cytokines that drive inflammation. mdpi.comup.ac.za

Referenced Chemical Compounds

Antioxidant Activity and Oxidative Stress Modulation

Ptaeroxylin, a natural chromone (B188151), has garnered scientific interest for its potential health benefits, particularly its antioxidant properties. The compound's ability to counteract oxidative stress is a key area of research, with various studies exploring its efficacy through different assays and cellular models.

The antioxidant activity of a compound is often evaluated by its ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. Ptaeroxylin has been shown to possess significant radical scavenging capabilities, as demonstrated by its performance in standard in vitro assays.

The DPPH assay is a widely used method to assess the free-radical scavenging activity of antioxidants. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance.

Extracts of Ptaeroxylon obliquum, the primary natural source of ptaeroxylin, have demonstrated notable activity in the DPPH assay. For instance, an acetone extract of P. obliquum leaves showed strong free-radical scavenging activity with an IC50 value of 41 µg/mL. mdpi.com The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. Another study reported that extracts containing ptaeroxylin exhibited a strong DPPH radical scavenging activity with an IC₅₀ of 0.125 mg/mL. vulcanchem.com However, there can be variability in the results, with one study on P. obliquum leaf extracts showing IC50 values ranging from 8.9 µg/mL to 333.2 µg/mL. mdpi.com Such variations can be attributed to factors like the geographical location from which the plant was collected, which can influence the concentration of secondary metabolites. mdpi.com

The ABTS assay is another common method for determining the antioxidant capacity of compounds. This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to scavenge this radical is measured by the reduction in color.

Similar to the DPPH assay, extracts from P. obliquum have shown activity in the ABTS assay. mdpi.com One study found that water extracts of P. obliquum had good antioxidant activity in the ABTS assay, with an IC50 value of 21.5 µg/mL. mdpi.com In contrast, another study on leaf extracts reported a wider range of IC50 values, from 3.3 µg/mL to 423.5 µg/mL. mdpi.com The ABTS assay is considered to be applicable to both hydrophilic and lipophilic antioxidants, providing a broad measure of antioxidant capacity. mdpi.com

Beyond the DPPH and ABTS assays, other methods can provide a more comprehensive picture of a compound's antioxidant potential. These include the Oxygen Radical Absorbance Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Antioxidant Capacity (TAOC) assays.

The ultimate test of an antioxidant's efficacy is its ability to protect cells from oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. nih.gov This can lead to cellular damage and is implicated in a variety of diseases.

While direct studies on ptaeroxylin's role in mitigating oxidative stress in specific cellular environments are emerging, the antioxidant properties observed in vitro suggest a protective potential. dntb.gov.uaresearchgate.net Antioxidants can exert their effects through various mechanisms, including direct scavenging of free radicals, chelation of metal ions that catalyze oxidative reactions, and modulation of cellular antioxidant defense systems. nih.gov For example, some natural compounds can influence signaling pathways and gene expression related to oxidative stress responses. nih.gov Further research is needed to elucidate the specific molecular mechanisms by which ptaeroxylin may protect cells from oxidative damage.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Assay

General Antioxidant Potential (e.g., ORAC, HORAC, TAOC assays)

Antimicrobial Efficacy and Mechanistic Investigations

In addition to its antioxidant properties, ptaeroxylin and extracts containing it have demonstrated a range of antimicrobial activities.

Extracts from Ptaeroxylon obliquum have shown significant antibacterial activity against various bacterial strains. vulcanchem.com These extracts have been reported to have minimum inhibitory concentrations (MICs) ranging from 4 to 128 μg/mL against tested bacteria. vulcanchem.com Furthermore, these extracts have been observed to potentiate the activity of the antibiotic ciprofloxacin. vulcanchem.com

Antifungal activity has also been a focus of research. mdpi.comvulcanchem.com Methanol (B129727) extracts of P. obliquum showed antifungal activity with MIC values ranging from 78.12 µg/mL to 312.50 µg/mL. mdpi.com Other compounds isolated from P. obliquum, such as obliquumol, have also shown potent antifungal activity, particularly against Candida albicans. nih.govup.ac.za

The unique oxepinochromone structure of ptaeroxylin is believed to contribute to its biological activities. benthambooks.com Mechanistic studies are ongoing to understand how ptaeroxylin and related compounds exert their antimicrobial effects. vulcanchem.com These investigations are crucial for exploring the potential of ptaeroxylin as a natural antimicrobial agent, especially in the context of growing antimicrobial resistance.

Antifungal Activity against Pathogenic Fungimdpi.comnih.govacs.org

Extracts and isolated compounds from Ptaeroxylon obliquum, the natural source of ptaeroxylin, have demonstrated notable antifungal properties. nih.gov Studies have investigated the efficacy of these substances against several pathogenic fungi, revealing a spectrum of activity that varies depending on the specific compound and fungal species. nih.govresearchgate.net

While ptaeroxylin itself has not been the primary focus of antifungal studies against Candida albicans, its derivatives and co-occurring compounds from P. obliquum have shown significant activity. A study on the synthesis and antifungal activity of chromones from the plant found that 12-O-acetyleranthin, an angular isomer of a ptaeroxylin derivative, exhibited the highest activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 9.9 μM. nih.govresearchgate.net Another compound isolated from the plant, obliquumol, was also identified as the most active against C. albicans with a MIC value of 9.9 μM. researchgate.net Furthermore, a mixture of lupeol and β-amyrin, also isolated from P. obliquum, displayed good activity against C. albicans with a reported MIC of 16 μg/mL. researchgate.net

Research has identified a derivative of ptaeroxylin as being particularly potent against Cryptococcus neoformans. The compound 12-O-acetylptaeroxylinol, a linear isomer found in Ptaeroxylon obliquum, demonstrated the highest activity against this pathogenic yeast, with a MIC value of 4.9 μM. nih.govresearchgate.net It was noted that the removal of the acetyl group from this compound led to a slight decrease in its antifungal activity. researchgate.net Additionally, a mixture of lupeol and β-amyrin from the same plant showed good activity, with a MIC of 16 μg/mL against C. neoformans. researchgate.net

Current research literature available from the performed searches does not specify the direct antifungal activity of ptaeroxylin against Aspergillus fumigatus. While the antifungal properties of various other plant extracts and compounds against A. fumigatus have been studied, specific data linking ptaeroxylin to the inhibition of this fungus is not provided in the search results. srce.hrmdpi.comresearchgate.netmdpi.com

Cryptococcus neoformans

Antimycobacterial Potentialmdpi.com

The antimycobacterial properties of compounds from Ptaeroxylon obliquum have been evaluated, though the focus has largely been on compounds other than ptaeroxylin itself. Obliquumol demonstrated noteworthy activity, with a reported MIC of 63 µg/mL against the pathogenic Mycobacterium tuberculosis and 16 µg/mL against Mycobacterium smegmatis. mdpi.com A mixture of β-amyrin and lupeol showed activity with MICs of 125 µg/mL against two pathogenic mycobacterium strains. mdpi.com In contrast, a semi-synthesized derivative, ptaeroxylinol, exhibited poor antimycobacterial activity, with a MIC value of 62.5 mg/mL. researchgate.net

Broader Spectrum Antimicrobial Effects

Extracts from Ptaeroxylon obliquum containing ptaeroxylin have demonstrated significant antibacterial activity against a variety of bacterial strains. vulcanchem.com Minimum inhibitory concentrations have been recorded in the range of 4 to 128 μg/mL against tested bacteria. vulcanchem.com Specifically, bark extracts showed an MIC of 78 µg/mL against Escherichia coli. mdpi.com Further studies revealed that n-hexane fractions were active against E. coli, Enterococcus faecalis, Pseudomonas aeruginosa, and Staphylococcus aureus, with MICs ranging from 20 to 160 µg/mL. mdpi.com The isolated compound obliquumol was active against P. aeruginosa and S. aureus, with a MIC of 31.5 µg/mL for both. mdpi.com Additionally, acetone and chloroform extracts from the plant's bark and leaves were effective in suppressing the biofilm of the Bacillus anthracis Sterne vaccine strain, with MICs ranging from 0.005 to 0.039 mg/mL. mdpi.com

Other Investigated Bioactivities

Beyond its antimicrobial properties, research into Ptaeroxylon obliquum extracts and their constituent compounds has uncovered a range of other biological activities. mdpi.comresearchgate.net These include antiparasitic, anti-inflammatory, antioxidant, and antiproliferative effects. mdpi.comresearchgate.net

Fractions of P. obliquum that contain ptaeroxylin have shown good activity against the plant-parasitic nematode Meloidogyne incognita. vulcanchem.com The plant's extracts have also demonstrated antioxidant capabilities, with methanol extracts showing strong radical scavenging activity. vulcanchem.com Furthermore, in vitro studies have explored the antiproliferative potential of these compounds against several human cancer cell lines, including breast cancer (MCF-7), hepatocarcinoma (HepG2), lung adenocarcinoma (A549), and cervical cancer (HeLa) cells, with some extracts showing selective cytotoxicity against cancer cells. researchgate.net

Anthelmintic Activity against Parasitic Nematodes

Research into the ethnoveterinary applications of Ptaeroxylon obliquum has led to investigations into its effectiveness against parasitic nematodes. nih.gov Studies have evaluated the in vitro anthelmintic properties of acetone leaf extracts, various fractions, and isolated compounds from the plant against nematodes that affect livestock and plants. vulcanchem.comnih.gov

One key area of study has been the effect on Haemonchus contortus, a significant gastrointestinal nematode parasite in livestock. nih.goviipseries.orgresearchgate.net The anthelmintic activity was assessed using egg hatch inhibition and larval development assays. The results indicated that the acetone leaf extract of P. obliquum and its fractions possess activity against H. contortus, which may substantiate the traditional use of the plant by farmers in South Africa to treat parasitic infections in animals. nih.gov

Furthermore, extracts containing ptaeroxylin have demonstrated activity against the plant-parasitic root-knot nematode, Meloidogyne incognita. vulcanchem.com In these studies, fractions that contained both ptaeroxylin and another compound, obliquumol, showed good activity in inhibiting juvenile motility after 48 hours. This effect was marked by stable paralysis that was observed for up to 72 hours. vulcanchem.com In the same research, a mixture of two other co-occurring compounds, lupeol and β-amyrin, also exhibited significant activity on the motility of juvenile nematodes within 24 hours. vulcanchem.com

Table 1: Anthelmintic Activity of Ptaeroxylon obliquum Extracts and Compounds

| Target Parasite | Test Material | Assay | Research Finding | Citation |

|---|---|---|---|---|

| Haemonchus contortus | Acetone leaf extract & fractions | Egg Hatch Inhibition, Larval Development | Demonstrated activity, supporting ethnoveterinary use. | nih.gov |

| Meloidogyne incognita | Fractions with Ptaeroxylin & Obliquumol | Juvenile Motility | Good activity after 48 hours; stable paralysis up to 72 hours. | vulcanchem.com |

| Meloidogyne incognita | Lupeol & β-amyrin mixture | Juvenile Motility | Significant activity observed after 24 hours. | vulcanchem.com |

Larvicidal Activity

In the context of controlling disease vectors, the larvicidal potential of plant-derived compounds is an area of significant interest. wisdomlib.orgnih.gov As part of a broader investigation into its biological activities, the acetone leaf extract of Ptaeroxylon obliquum, along with its fractions and the isolated compounds obliquumol and a mixture of lupeol and β-amyrin, were evaluated for larvicidal activity. nih.gov

The study specifically tested these materials against the larvae of the Aedes aegypti mosquito, a known vector for several viral diseases. nih.gov Despite the promising results in other areas of bioactivity, the research concluded that none of the tested samples—including the crude extract, its fractions, or the isolated compounds—exhibited any larvicidal activity against Aedes aegypti at the concentrations used in the assay. nih.gov

Table 2: Larvicidal Activity of Ptaeroxylon obliquum Extracts and Compounds

| Target Larvae | Test Material | Research Finding | Citation |

|---|---|---|---|

| Aedes aegypti | Acetone leaf extract, fractions, obliquumol, lupeol/β-amyrin mixture | No larvicidal activity was observed at the tested concentrations. | nih.gov |

Structure Activity Relationship Sar Studies of Ptaeroxylin and Its Analogs

Correlating Specific Structural Motifs with Biological Potency

SAR studies have revealed that specific structural features of ptaeroxylin and its analogs are critical for their biological potency. The fusion of the seven-membered oxide ring to the 5-hydroxy-2-methylchromone nucleus is a foundational element for its activity. gla.ac.uk

Furthermore, the presence and position of substituents on the chromone (B188151) and oxepin (B1234782) rings play a vital role. The methoxyindole group and the 4-bromobenzyloxy substituent at position 5 of certain chromone derivatives have been identified as important for their inhibitory activity. nih.gov The introduction of more rigid structures, such as ring systems, can lead to stronger binding to biological targets. libretexts.org

Table 1: Correlation of Structural Motifs in Ptaeroxylin Analogs with Antifungal Activity researchgate.netresearchgate.net

| Compound | Structural Motif | Target Organism | Activity (MIC) |

| 12-O-Acetyleranthin | Angularly fused oxepin ring | Candida albicans | 9.9 µM |

| 12-O-Acetylptaeroxylinol | Linearly fused oxepin ring | Cryptococcus neoformans | 4.9 µM |

| Ptaeroxylinol | Hydroxylated linear isomer | Candida albicans | 8 µg/mL |

Impact of Functional Group Modifications on Pharmacological Profiles

Modifying the functional groups on the ptaeroxylin scaffold can significantly alter its pharmacological profile by affecting its electronic, solubility, and steric properties. ashp.org These modifications are a key strategy in medicinal chemistry to enhance bioactivity, optimize solubility, and improve metabolic stability. reachemchemicals.com

The acetylation and deacetylation of hydroxyl groups are prime examples of how functional group modifications affect activity. For example, the cleavage of the acetoxy group to a hydroxyl group in ptaeroxylinol appears to play a role in its antimicrobial activity. researchgate.net Conversely, the acetylated derivatives, 12-O-acetyleranthin and 12-O-acetylptaeroxylinol, show potent and selective antifungal activity. researchgate.net

Methylation is another critical modification. The methylation of phenol (B47542) groups can increase the lipophilicity of a molecule, which can influence its ability to cross biological membranes. libretexts.org In a study of chromone derivatives, methylation of the central amide nitrogen dramatically changed the molecule's affinity for its target. nih.gov The incorporation of a trifluoromethyl group is a modern strategy in drug design that can impact lipophilicity, stability, and molecular conformation. hovione.com

The nature of the substituent also matters. For instance, the replacement of a hydrogen atom with a larger hydroxyl group alters the steric dimensions of the compound, which can affect its interaction with biological targets. ashp.org

Table 2: Impact of Functional Group Modifications on the Biological Activity of Ptaeroxylin Analogs researchgate.net

| Original Compound | Modification | Modified Compound | Impact on Antifungal Activity |

| Ptaeroxylinol | Acetylation | 12-O-Acetylptaeroxylinol | Increased activity against Cryptococcus neoformans |

| Eranthin | Acetylation | 12-O-Acetyleranthin | Increased activity against Candida albicans |

| 12-O-Acetylptaeroxylinol | Deacetylation | Ptaeroxylinol | Slightly decreased activity, but still active against Candida albicans |

Comparative SAR Analysis with Related Oxepinochromones and Chromone Derivatives

Comparative SAR analysis of ptaeroxylin with other oxepinochromones and related chromone derivatives provides valuable insights into the structural requirements for biological activity. mdpi.com The chromone scaffold itself is considered a "privileged" structure in medicinal chemistry due to its wide range of pharmacological properties. researchgate.net

While the basic chromone backbone may have limited activity against certain fungal strains, the addition of various substituents can confer significant biological effects. researchgate.net For example, studies on a series of chromone derivatives identified that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were crucial for the inhibition of mitoxantrone (B413) efflux. nih.gov

The seven-membered oxepin ring fused to the chromone core is a distinguishing feature of ptaeroxylin and its direct analogs. vulcanchem.com The synthesis of various benzoxepines has been a focus of research, with different synthetic routes yielding compounds with diverse biological activities. semanticscholar.org For example, 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines have shown a range of pharmacological activities. acs.org

Biosynthetic Pathways and Precursor Analysis of Ptaeroxylin

Proposed Biosynthetic Routes for the Oxepinochromone Core

The central feature of ptaeroxylin is its oxepinochromone core, which consists of a chromone (B188151) skeleton fused to a seven-membered oxepin (B1234782) ring. vulcanchem.com While the precise in-vivo biosynthetic pathway remains an area of ongoing research, chemical syntheses have provided plausible routes for the formation of this distinctive heterocyclic system.

A key strategy that has been successfully employed in the total synthesis of ptaeroxylin involves a Claisen rearrangement followed by a ring-closing metathesis (RCM) reaction. nih.govacs.orgacs.org This synthetic approach is thought to mimic a potential biosynthetic strategy. The process starts with a chromone precursor, which undergoes selective allylation. A subsequent thermal or microwave-assisted Claisen rearrangement repositions the allyl group, creating a key intermediate. This intermediate then undergoes ring-closing metathesis to form the seven-membered oxepin ring, thus completing the oxepinochromone core. nih.govacs.orgacs.org

Another potential route involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis of related benzoxepine (B8326511) systems has been achieved through methods like the Overman rearrangement and ring-closing metathesis, suggesting that similar enzymatic processes could be at play in the biosynthesis of ptaeroxylin. acs.org

Role of Key Biosynthetic Intermediates (e.g., Noreugenin)

A critical precursor in the proposed biosynthetic and demonstrated synthetic pathways of ptaeroxylin is noreugenin (B191981). nih.govacs.org Noreugenin, a simple chromone derivative (5,7-dihydroxy-2-methyl-4H-chromen-4-one), serves as the foundational scaffold upon which the oxepin ring is constructed. acs.org

In the laboratory synthesis of ptaeroxylin, noreugenin is the starting material. nih.govacs.org The synthetic sequence highlights the importance of the hydroxyl groups on the noreugenin molecule. Specifically, the synthesis involves:

Selective protection/reaction of the 7-hydroxyl group.

Allylation of the 5-hydroxyl group. nih.govacs.org

Claisen rearrangement , which transfers the allyl group to the C-8 position. nih.govacs.orgacs.org

Alkylation of the now free 7-hydroxyl group with an appropriate allyl bromide. nih.govacs.org

Ring-closing metathesis to form the final oxepin ring. nih.govacs.orgacs.org

This synthetic strategy underscores the likely role of noreugenin as a key biosynthetic intermediate. It is plausible that in plants, enzymatic processes catalyze similar transformations of noreugenin to ultimately yield ptaeroxylin. Research has also pointed to the generation of noreugenin in fungi through polyketide synthase (PKS) gene clusters, suggesting a potential microbial source or analogous pathway for this crucial precursor. rsc.org

Enzymatic Mechanisms Involved in Ptaeroxylin Biosynthesis (if identified)

As of now, specific enzymes directly responsible for the complete biosynthetic pathway of ptaeroxylin have not been definitively identified. However, based on the synthetic routes and known biochemical reactions, several types of enzymes are likely involved.

The formation of the noreugenin core itself is likely catalyzed by a polyketide synthase (PKS) . PKS enzymes are responsible for the biosynthesis of a wide variety of aromatic natural products in plants and microorganisms by catalyzing the sequential condensation of small carboxylic acid units. rsc.org

The subsequent modifications of the noreugenin core to form ptaeroxylin would require a series of specific enzymes:

Prenyltransferases (PTs) or allyltransferases would be responsible for the attachment of allyl groups to the chromone core. These enzymes catalyze the transfer of prenyl or allyl groups from donors like dimethylallyl pyrophosphate (DMAPP) to acceptor molecules.

Cytochrome P450 monooxygenases (P450s) or other oxidoreductases could be involved in the rearrangements and cyclization steps. For instance, a Claisen-type rearrangement, while achievable thermally in the lab, is often enzyme-catalyzed in biological systems.

The ring-closing metathesis step, a powerful tool in synthetic chemistry, would have an enzymatic equivalent in nature, possibly involving a specialized cyclase or an enzyme with similar functionality to effect the ring formation.

While the exact enzymes remain to be discovered, the established synthetic pathways provide a clear roadmap for future research aimed at identifying and characterizing the enzymatic machinery responsible for ptaeroxylin biosynthesis in plants like Ptaeroxylon obliquum.

Advanced Research Methodologies in Ptaeroxylin Studies

Extraction and Isolation Techniques from Natural Sources

The initial step in studying ptaeroxylin involves its extraction from plant material, followed by purification to isolate the compound. A variety of methods, ranging from traditional to modern, are employed to achieve this.

Conventional Extraction Methods

Traditional solvent extraction techniques have been widely used for obtaining crude extracts containing ptaeroxylin. nih.govphytojournal.com These methods, while straightforward, often require significant volumes of organic solvents and longer extraction times. nih.goveurekabiomedical.com

Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. nih.goveurekabiomedical.comslideshare.net It is a basic method but can be time-consuming and may result in lower extraction efficiency compared to other methods. nih.gov

Percolation: In this process, a solvent is allowed to pass slowly through the powdered plant material. nih.govslideshare.net It is generally more efficient than maceration as it involves a continuous flow of fresh solvent. nih.gov

Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapor back into the extraction vessel. mdpi.com The repeated contact with the heated solvent enhances extraction efficiency. mdpi.com

Soxhlet Extraction: This technique is a continuous extraction method that utilizes a specialized apparatus. nih.govmdpi.com It combines aspects of reflux and percolation, allowing for efficient extraction with a smaller volume of solvent compared to simple maceration or percolation. nih.gov However, the prolonged heating involved may pose a risk of degradation for thermolabile compounds. nih.gov A common approach for ptaeroxylin involves an initial extraction with acetone (B3395972) to get a crude extract. vulcanchem.com

Advanced Extraction Techniques

To overcome the limitations of conventional methods, several modern and "green" extraction techniques have been developed. These methods often offer advantages such as reduced solvent consumption, shorter extraction times, and higher efficiency. nih.govnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. nih.govresearchgate.net This technique can significantly reduce extraction time and solvent volume. mdpi.com

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.govresearchgate.net The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and extraction. nih.gov

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which increases their solvating power and decreases their viscosity, leading to more efficient and faster extractions. nih.govrsc.org

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.govrsc.org SFE is highly tunable and can be made very selective by altering the pressure and temperature. nih.gov

Table 1: Comparison of Extraction Techniques for Natural Products

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. nih.goveurekabiomedical.com | Simple and requires minimal equipment. nih.gov | Time-consuming, lower extraction efficiency. nih.gov |

| Percolation | Continuous flow of fresh solvent through plant material. nih.gov | More efficient than maceration. nih.gov | Can still be time-consuming. |

| Reflux Extraction | Boiling plant material with a solvent and condensing the vapor. mdpi.com | Enhanced extraction due to heat. mdpi.com | Potential for thermal degradation of compounds. mdpi.com |

| Soxhlet Extraction | Continuous extraction with recycled fresh solvent. nih.gov | High extraction efficiency, less solvent than maceration/percolation. nih.gov | Risk of thermal degradation due to prolonged heating. nih.gov |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and matrix. researchgate.net | Reduced extraction time and solvent consumption. mdpi.com | Requires specialized equipment. |

| Ultrasound-Assisted Extraction (UAE) | Use of high-frequency sound waves to enhance extraction. researchgate.net | High extractability, less power consumption, shorter time. researchgate.net | Requires specialized equipment. |

| Pressurized Liquid Extraction (PLE) | Use of solvents at elevated temperatures and pressures. rsc.org | Faster and more efficient extractions. rsc.org | Requires high-pressure equipment. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as the solvent. rsc.org | Highly selective and environmentally friendly. rsc.org | High initial equipment cost. |

Chromatographic Separation Strategies

Following extraction, the crude extract, which is a complex mixture of compounds, must be purified to isolate ptaeroxylin. Chromatography is the primary method used for this separation. nih.gov

Column Chromatography: This is a fundamental and widely used technique for the purification of natural products. nih.gov The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (solvent) is passed through the column. vulcanchem.comnih.gov Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. thermofisher.com For ptaeroxylin, isolation is often achieved through column chromatography using silica gel. vulcanchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of liquid chromatography that uses high pressure to force the solvent through a column with smaller particles, resulting in higher resolution and faster separation times. nih.govknauer.net It is a powerful tool for both the purification and analysis of compounds like ptaeroxylin. nih.gov

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Once ptaeroxylin is isolated, its chemical structure is determined using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. youtube.com

¹³C NMR (Carbon-13 NMR): ¹³C NMR provides information about the different types of carbon atoms in a molecule. bhu.ac.inlibretexts.org Unlike ¹H NMR, the integration of ¹³C signals is generally not used to determine the number of carbons. libretexts.org Most ¹³C NMR spectra are acquired in a proton-decoupled mode, which simplifies the spectrum by showing each unique carbon as a single peak. youtube.com The chemical shifts in ¹³C NMR cover a much wider range (0-220 ppm) compared to ¹H NMR (0-13 ppm), which reduces the likelihood of signal overlap. youtube.comlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide information about its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule with high confidence. libretexts.orgmdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. libretexts.org

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. libretexts.org When coupled with HRMS, it is a powerful tool for the accurate mass determination and structural confirmation of natural products like ptaeroxylin. acs.orgsci-hub.se

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comresearchgate.net This method is crucial for establishing the absolute stereochemistry and conformational details of chiral molecules like Ptaeroxylin. soton.ac.uk The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern provides information about the electron density distribution, which is then used to construct a detailed model of the molecule's structure. researchgate.netnih.gov

For complex organic molecules, especially those derived from natural sources, determining the absolute configuration is a significant challenge, particularly when heavy atoms are absent. researchgate.netmit.edu However, advancements in techniques and the use of anomalous dispersion have made it possible to ascertain the absolute stereochemistry even for light-atom structures. soton.ac.ukmit.edu The Flack parameter, derived from crystallographic data, is a key indicator in validating the determined absolute structure. nih.gov Furthermore, variable-temperature X-ray crystallography can offer insights into the conformational dynamics and the response of molecular structures to environmental changes. cornell.edugla.ac.uk

In Vitro Cellular and Biochemical Assay Methodologies for Biological Activity

Cell Culture Models for Antiproliferative and Anti-inflammatory Evaluations

The biological activities of Ptaeroxylin and related compounds are often investigated using in vitro cell-based assays. For antiproliferative studies, a range of human cancer cell lines are utilized. mdpi.comresearchgate.net Commonly employed lines include MCF-7 (breast cancer), HepG2 (hepatocarcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer). researchgate.net The cytotoxic or antiproliferative effect is typically quantified using colorimetric assays, such as the tetrazolium bromide (MTT) assay, which measures cell viability. mdpi.comnih.gov These assays determine the concentration of a compound required to inhibit cell growth by 50% (IC50). mdpi.com Morphological changes in the cells upon treatment are also observed using microscopy to support the quantitative data. researchgate.netresearchgate.net

For anti-inflammatory evaluations, macrophage cell lines like RAW 264.7 are commonly used. mdpi.comnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of inflammatory mediators such as nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-1β, IL-6). mdpi.comnih.govmdpi.com The ability of a test compound to reduce the levels of these mediators indicates its anti-inflammatory potential. nih.govmdpi.comfrontiersin.org

Table 1: Antiproliferative Activity of Ptaeroxylon obliquum Extracts and Isolated Compounds

| Cell Line | Extract/Compound | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Acetone Extracts | 8 - 200 mdpi.comresearchgate.net |

| HepG2 | Isolated Compounds | 52 - 539 mdpi.comresearchgate.net |

| HeLa | Isolated Compounds | 189 - 247 mdpi.comresearchgate.net |

Spectrophotometric and Fluorometric Assays for Enzyme Inhibition and Radical Scavenging

Spectrophotometric and fluorometric assays are fundamental in assessing the enzyme inhibitory and antioxidant activities of natural products. Enzyme inhibition assays often rely on measuring the change in absorbance or fluorescence as a substrate is converted to a product. americanpeptidesociety.orgnih.gov For instance, the inhibition of enzymes like cholinesterases can be determined using colorimetric methods. mdpi.com The potency of an inhibitor is typically expressed as its IC50 value, the concentration at which it inhibits 50% of the enzyme's activity. libretexts.org

Radical scavenging activity, a measure of antioxidant potential, is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.net These methods are spectrophotometric and measure the discoloration of the radical solution upon addition of an antioxidant. researchgate.net Fluorometric methods, which measure the decay or protection of a fluorescent probe in the presence of radicals and antioxidants, are also employed for their sensitivity. nih.govnih.gov

Table 2: Radical Scavenging Activity of Ptaeroxylon obliquum Extracts

| Assay | Extract | IC50 (µg/mL) |

|---|---|---|

| ABTS | Water Extracts | as low as 29.06 mdpi.comresearchgate.net |

| DPPH | Water Extracts | as low as 43.4 mdpi.comresearchgate.net |

Microbiological Techniques for Antimicrobial Susceptibility Testing

To determine the antimicrobial properties of compounds like Ptaeroxylin, various microbiological techniques are employed. woah.org The primary goal of these tests is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. eucast.org Common methods for antimicrobial susceptibility testing include broth dilution (macrodilution and microdilution), agar (B569324) dilution, and disk diffusion. woah.orgmsdmanuals.com

In the broth dilution method, serial dilutions of the test compound are prepared in a liquid growth medium and inoculated with the test microorganism. msdmanuals.com The disk diffusion method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with the microorganism. msdmanuals.comnih.gov The diameter of the zone of inhibition around the disk is then measured to determine the susceptibility of the organism to the compound. msdmanuals.com These in vitro tests are essential for the initial screening of potential new antimicrobial agents. nih.gov

Computational and In Silico Approaches in Natural Product Research

Molecular Docking and Ligand-Target Interaction Prediction

Computational methods, particularly molecular docking, play a significant role in modern natural product research by predicting the binding interactions between a small molecule (ligand), such as Ptaeroxylin, and a macromolecular target, typically a protein. arxiv.orgarxiv.org This in silico technique helps to elucidate potential mechanisms of action and to identify promising drug candidates. mdpi.comnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity, which is often expressed as a scoring function or binding energy. mdpi.comnih.gov These predictions can guide further experimental studies by prioritizing compounds for in vitro testing. frontiersin.org For instance, studies on compounds from Ptaeroxylon obliquum have used molecular docking to predict their inhibitory activities against proteins implicated in diseases like Alzheimer's. mdpi.comejbiotechnology.info The process involves generating various conformations of the ligand and fitting them into the binding site of the target protein, followed by scoring the interactions to identify the most stable complex. nih.gov

Density Functional Theory (DFT) for Reaction Mechanistic Investigations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for elucidating the electronic structure of molecules and investigating the mechanisms of chemical reactions. fiveable.menih.gov This quantum mechanical method offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including those in the synthesis of natural products like ptaeroxylin. fiveable.me DFT calculations can provide valuable insights into reaction energies, transition state geometries, and activation barriers, which are crucial for understanding and optimizing synthetic routes. osti.govarxiv.org

In the context of ptaeroxylin research, DFT has been employed to validate experimentally proposed reaction mechanisms. For instance, in a study detailing the Ruthenium-catalyzed synthesis of ptaeroxylin and its derivative, ptaeroxylinol, the reaction mechanism was substantiated using DFT methods. researchgate.net Such computational investigations are instrumental in confirming the plausibility of a proposed pathway and can help in understanding the regioselectivity and stereoselectivity of a reaction. beilstein-journals.org

The general approach for investigating a reaction mechanism using DFT involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation for each species.

Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. Minima (reactants, intermediates, products) have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While the specific computational details for the DFT investigation of ptaeroxylin synthesis, such as the chosen functional and basis set, are not always publicly detailed, the application of this methodology underscores a move towards a more detailed, molecular-level understanding of the reactions involved in its formation.

Chemoinformatics and Network Pharmacology for Compound Profiling

While specific chemoinformatic and network pharmacology studies dedicated exclusively to ptaeroxylin are not extensively documented, the methodologies have been widely applied to the broader class of chromones, to which ptaeroxylin belongs. These computational approaches are invaluable for profiling the potential biological activities of natural compounds and elucidating their mechanisms of action.

Chemoinformatics involves the use of computational methods to analyze chemical data. In the context of chromone (B188151) research, chemoinformatics tools are used for:

Structure-Activity Relationship (SAR) Data Mining: By analyzing databases of known active compounds, researchers can identify structural features associated with specific biological activities. For chromones, this has been used to explore their potential as dual inhibitors of monoamine oxidase B (MAO-B) and adenosine (B11128) A2A receptors (A2AAR), which are targets for Parkinson's disease treatment. nih.goveurekaselect.comnih.gov

Virtual Screening: Computational models can be used to screen large libraries of compounds for their potential to interact with a specific biological target. This can prioritize compounds for further experimental testing. nih.goveurekaselect.com

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds can be predicted, which is crucial for the early stages of drug discovery. researchgate.net

Network pharmacology, on the other hand, takes a systems-level approach to understand how drugs exert their effects. It involves constructing and analyzing networks of interactions between drugs, biological targets, and diseases. For chromone derivatives, network pharmacology has been used to:

Predict Therapeutic Targets: By analyzing the interactions of chromones with a network of proteins, potential therapeutic targets can be identified. mdpi.comnih.gov

Elucidate Mechanisms of Action: Network analysis can reveal the biological pathways that are modulated by a compound, providing insights into its mechanism of action. For example, studies on agarwood chromones have used network pharmacology to suggest that their gastroprotective effects are mediated through the inhibition of the NF-κB and caspase pathways. mdpi.comnih.gov

Identify Polypharmacology: Many drugs interact with multiple targets. Network pharmacology is well-suited to identify this polypharmacology, which can be responsible for both the therapeutic effects and the side effects of a compound.

The application of these methodologies to chromones demonstrates their potential for profiling ptaeroxylin. A hypothetical workflow for a chemoinformatic and network pharmacology study of ptaeroxylin is presented below.

Table 1: Hypothetical Chemoinformatics and Network Pharmacology Workflow for Ptaeroxylin

| Step | Methodology | Objective |

|---|---|---|

| 1 | Compound Data Collection | Obtain the 2D and 3D structures of Ptaeroxylin. |

| 2 | Target Prediction | Use chemoinformatic tools (e.g., molecular docking, similarity searching) to predict potential protein targets. |

| 3 | Network Construction | Build a compound-target-disease network based on the predicted targets and known disease associations. |

| 4 | Network Analysis | Analyze the network topology to identify key proteins and pathways modulated by Ptaeroxylin. |

| 5 | Functional Enrichment Analysis | Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological processes affected. |

| 6 | Experimental Validation | Prioritize predictions for experimental validation in relevant biological assays. |

| Compound Name |

|---|

| Ptaeroxylin |

Future Research Directions and Translational Perspectives

Emerging Research Frontiers in Oxepinochromone Chemistry

The core structure of ptaeroxylin, the oxepinochromone ring system, presents both a synthetic challenge and an opportunity for chemical innovation. benthambooks.com Future research is increasingly focused on developing novel, efficient, and stereoselective synthetic strategies to access these complex scaffolds. benthambooks.comsbq.org.br

Emerging frontiers in this area include:

Advanced Catalysis: There is a growing interest in employing modern catalytic systems to construct the oxepine ring, which is traditionally considered challenging due to unfavorable entropic factors and transannular interactions. benthambooks.com This includes exploring metal-catalyzed reactions, such as ring-closing metathesis, which has been successfully used in ptaeroxylin synthesis, as well as novel base-free catalytic Wittig/cross-coupling sequences. acs.orgresearchgate.net

Methodology Development: Organic chemists are continually seeking to develop more versatile and efficient synthetic routes. Recent progress in the metal-free synthesis of chromone (B188151) precursors and the use of microwave-assisted Claisen rearrangements are steps in this direction. acs.org These new methodologies could streamline the production of ptaeroxylin and its analogues, facilitating more extensive biological evaluation. sbq.org.bracs.org

Diversity-Oriented Synthesis: Beyond synthesizing the natural product itself, a major frontier is the creation of libraries of ptaeroxylin derivatives. By systematically modifying the core structure, researchers can conduct detailed structure-activity relationship (SAR) studies. up.ac.za This will help identify the key structural features responsible for its biological activities and potentially lead to the development of analogues with enhanced potency or selectivity. up.ac.za

The development of new synthetic strategies for related structures like arylbenzoxepinones and dibenzoxepines will also provide valuable insights applicable to ptaeroxylin chemistry. benthambooks.comresearchgate.net

Integration of Omics Technologies in Ptaeroxylin Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for understanding the biological effects of natural products like ptaeroxylin at a systems level. nih.gov While direct omics studies on ptaeroxylin are still emerging, the application of these technologies represents a significant future direction. researchgate.net

Transcriptomics: By analyzing changes in gene expression (the transcriptome) in cells or tissues treated with ptaeroxylin, researchers can identify the cellular pathways and molecular networks it modulates. nih.gov This approach can reveal its mechanism of action, moving beyond a single target to a comprehensive view of its cellular impact. nih.gov

Proteomics and Metabolomics: These technologies can provide a snapshot of all the proteins and small-molecule metabolites in a biological system, respectively. nih.gov Applying proteomics and metabolomics can help identify the direct protein targets of ptaeroxylin and downstream changes in cellular metabolism, offering a detailed picture of its physiological effects.

Chemoinformatics and Systems Biology: Integrating omics data with computational tools can help build predictive models of ptaeroxylin's activity. This can be used to predict off-target effects, identify potential synergistic drug combinations, and understand the molecular basis for its therapeutic potential in various diseases. nih.gov

The integration of these high-throughput technologies is crucial for moving from identifying a bioactive compound to understanding its complex interactions within a biological system. nih.govresearchgate.net

Exploration of Polypharmacological Effects and Synergistic Interactions

Modern drug discovery is increasingly recognizing that compounds acting on multiple targets (polypharmacology) can be more effective, particularly for complex diseases. nih.gov Ptaeroxylin, isolated from a plant with a history of traditional use, is a prime candidate for such investigations. researchgate.net

Polypharmacology: Research has already shown that compounds from Ptaeroxylon obliquum possess a wide range of biological activities, including antifungal, antimycobacterial, and cytotoxic effects. researchgate.netresearchgate.net Future studies should aim to systematically screen ptaeroxylin against diverse panels of molecular targets and cell lines to build a comprehensive profile of its polypharmacological effects. researchgate.net This could uncover novel therapeutic applications.

Synergistic Interactions: Plants often produce a mixture of compounds that act synergistically. researchgate.net Studies have shown that extracts containing ptaeroxylin can have enhanced antimicrobial activity when combined with conventional antibiotics like Norfloxacin or antifungals like Fluconazole. researchgate.net Future research should focus on identifying and quantifying these synergistic effects, both with other natural products from Ptaeroxylon obliquum and with existing therapeutic agents. This could lead to potent combination therapies that are more effective and less prone to resistance.

Table 1: Documented Biological Activities of Compounds from Ptaeroxylon obliquum

| Compound/Extract | Activity | Findings | Citation |

|---|---|---|---|

| Obliquumol | Antifungal | Good activity against Rhizoctonia solani (MIC 8 μg/ml) and pathogenic mycobacteria (MIC 63 μg/mL). | researchgate.net |

| Lupeol (B1675499) & β-amyrin mixture | Antifungal | Good activity against Candida albicans and Cryptococcus neoformans (MIC 16 μg/mL). | researchgate.net |

| 12-O-Acetylptaeroxylinol | Antifungal | Highest activity against Cryptococcus neoformans with an MIC value of 4.9 μM. | researchgate.net |

| 12-O-Acetyleranthin | Antifungal | Highest activity against Candida albicans with an MIC value of 9.9 μM. | researchgate.net |

Interdisciplinary Research Collaborations for Comprehensive Elucidation and Application

The complexity of natural product research necessitates a collaborative, interdisciplinary approach. The comprehensive study of ptaeroxylin, from its synthesis to its potential clinical application, requires the integration of diverse scientific fields.

Chemistry and Biology: Organic chemists are needed to synthesize ptaeroxylin and its derivatives, while pharmacologists, microbiologists, and cell biologists are essential for evaluating their biological activity and elucidating their mechanisms of action. up.ac.zaresearchgate.net

Phytochemistry and Ethnobotany: Collaboration with ethnobotanists can provide valuable context on the traditional uses of Ptaeroxylon obliquum, guiding the search for specific biological activities. Phytochemists are crucial for the isolation and structural elucidation of ptaeroxylin and other co-occurring compounds. researchgate.net

Computational and Experimental Science: The synergy between computational biologists, who can model protein-ligand interactions and analyze omics data, and experimental scientists, who can validate these predictions in the lab, is critical for accelerating the research pipeline. researchgate.netresearchgate.net